(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
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Overview
Description
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a complex organic compound that features multiple functional groups, including imidazole, thiazolidine, and thioether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The imidazole ring can be reduced to form a diamine derivative.
Substitution: : The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Diamine derivatives of the imidazole ring.
Substitution: : Substituted thiazolidines or thioethers.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.
Medicine: : It may serve as a lead compound for the development of new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that contain imidazole, thiazolidine, or thioether groups. Some examples include:
Benzimidazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.
Thiazolidine derivatives: : These compounds are used in the synthesis of various pharmaceuticals.
Thioether-containing compounds: : These compounds have applications in organic synthesis and material science.
By comparing its structure, reactivity, and biological activity with these similar compounds, the uniqueness of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid can be highlighted.
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-24-7-6-11(15(21)22)19-14(20)12(25-16(19)23)8-13-17-9-4-2-3-5-10(9)18-13/h2-5,8,11,20H,6-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAPOMHQGVHQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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